2-Methyl-5-(trifluoromethyl)benzyl chloride

Physicochemical property Distillation Process chemistry

2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS 225656-63-3) is a disubstituted benzyl chloride building block featuring an electron-donating methyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position of the aromatic ring. This specific substitution pattern imparts distinct physicochemical properties, including a computed LogP of 3.75 and a boiling point of 204.7 °C at 760 mmHg , which differentiate it from simpler mono-substituted analogs.

Molecular Formula C9H8ClF3
Molecular Weight 208.61 g/mol
CAS No. 225656-63-3
Cat. No. B1597566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)benzyl chloride
CAS225656-63-3
Molecular FormulaC9H8ClF3
Molecular Weight208.61 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)CCl
InChIInChI=1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3
InChIKeyZUZJZUFMXLLABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS 225656-63-3): Core Properties for Procurement


2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS 225656-63-3) is a disubstituted benzyl chloride building block featuring an electron-donating methyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position of the aromatic ring. This specific substitution pattern imparts distinct physicochemical properties, including a computed LogP of 3.75 [1] and a boiling point of 204.7 °C at 760 mmHg , which differentiate it from simpler mono-substituted analogs. The compound is typically supplied as a liquid with a minimum purity specification of 95% .

Why 2-Methyl-5-(trifluoromethyl)benzyl chloride Cannot Be Replaced by Generic Benzyl Chloride Analogs


Generic substitution with simple mono-substituted benzyl chlorides, such as 2-methylbenzyl chloride or 4-(trifluoromethyl)benzyl chloride, fails because the combined presence and specific positioning of the -CH3 and -CF3 groups on the target compound create a unique electronic environment and steric profile. The electron-donating methyl group at the ortho position and the electron-withdrawing trifluoromethyl group at the meta position relative to the reactive -CH2Cl site modulate the rate and mechanism of nucleophilic substitution reactions (SN1 vs. SN2) in a manner that cannot be replicated by analogs containing only one of these substituents. This “push-pull” electronic effect directly impacts reaction yields, selectivity, and the stability of downstream intermediates [1].

Quantitative Differentiation of 2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS 225656-63-3) from its Closest Analogs


Boiling Point and Volatility: A 3.4 °C Increase Over Non-Fluorinated Analog

The introduction of the trifluoromethyl group significantly alters volatility. The target compound exhibits a boiling point of 204.7 °C at 760 mmHg , compared to 201.3 °C for the non-fluorinated analog 2-methylbenzyl chloride . This 3.4 °C difference, while modest, is meaningful in fractional distillation processes for purification.

Physicochemical property Distillation Process chemistry

Liquid Density and Phase Behavior: 17% Higher Density Than the Non-Fluorinated Analog

The presence of the dense trifluoromethyl group increases the liquid density of the target compound to 1.249 g/cm³ . This is substantially higher than the 1.063 g/mL reported for 2-methylbenzyl chloride , and it positions the compound closer to the density of 3-(trifluoromethyl)benzyl chloride (1.254 g/mL) .

Density Phase behavior Formulation

Lipophilicity: XLogP3-AA of 3.75 Drives Superior Organic Phase Partitioning

The computed lipophilicity (XLogP3-AA) for 2-Methyl-5-(trifluoromethyl)benzyl chloride is 3.75 [1]. While direct computed LogP values for all comparators under identical algorithms are scarce, the CF3 group is known to add approximately +0.5 to +1.0 LogP units versus a methyl substituent based on fragment-based contribution methods [2]. This positions the target compound as significantly more lipophilic than 2-methylbenzyl chloride.

Lipophilicity LogP ADME Extraction efficiency

Electronic Modulation of Benzylic Carbon Reactivity: Hammett Analysis of Substituent Effects

The benzyl chloride solvolysis mechanism is sensitive to ring substitution. The Hammett substituent constants for the target's groups are σm(CF3) = +0.43 and σo(CH3) ≈ -0.17. This creates a unique electronic push-pull system not present in mono-substituted analogs like 4-(trifluoromethyl)benzyl chloride (σp(CF3) = +0.54) or 2-methylbenzyl chloride (σo(CH3) = -0.17 alone) [1]. Studies on substituted benzyl chlorides show a Hammett reaction constant ρ ≈ -1.875 for hydrolysis, indicating that the combined electronic effect can fine-tune the SN1/SN2 mechanistic balance [2].

Hammett equation SN1/SN2 mechanism Reactivity tuning

Purity Specification and Physical Form: 95% Liquid for Streamlined Synthetic Workflows

Commercial sourcing data indicates a minimum purity specification of 95% for this compound, supplied as a liquid at 20 °C . This contrasts with some analogs like 4-(trifluoromethyl)benzyl chloride, which has a melting point of 19 °C and can present as a low-melting solid, requiring pre-heating for transfer .

Purity Physical form Synthetic workflow

Ideal Application Scenarios for 2-Methyl-5-(trifluoromethyl)benzyl chloride Based on Differentiated Properties


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Balanced Lipophilicity

When designing a synthetic route to a drug candidate where a specific LogP window is critical for oral bioavailability, the computed LogP of 3.75 for 2-methyl-5-(trifluoromethyl)benzyl chloride makes it a superior alkylating agent compared to non-fluorinated 2-methylbenzyl chloride. Its intermediate lipophilicity helps install a benzyl fragment that promotes membrane permeability without pushing the final compound into excessively high LogP territory associated with poor solubility [1].

Multi-Step Synthesis Where Liquid Handling and Automation Are Paramount

In a high-throughput parallel synthesis or automated flow chemistry setting, the liquid physical form of 2-methyl-5-(trifluoromethyl)benzyl chloride at standard ambient temperature eliminates the need for pre-heating or solvent dilution that solid or near-solid analogs like 4-(trifluoromethyl)benzyl chloride (mp 19 °C) require. This directly translates to higher reproducibility and lower cycle times in automated dispensing platforms .

SN2-Dominant Nucleophilic Substitution with Precious or Chiral Nucleophiles

The combined electronic influence of the ortho-methyl (electron-donating) and meta-trifluoromethyl (electron-withdrawing) groups creates a moderated electrophilicity at the benzylic carbon. Hammett analysis suggests this compound will avoid the extreme SN1 character of strongly activated benzyl chlorides, thereby favoring an SN2 pathway that can preserve the stereochemistry of expensive chiral amine or alcohol nucleophiles better than more activated alternatives [2].

Agrochemical Intermediate Synthesis Benefiting from Enhanced Metabolic Stability

The trifluoromethyl group is well-established in agrochemical design for blocking oxidative metabolism at the substituted ring position. 2-Methyl-5-(trifluoromethyl)benzyl chloride, when used to install a benzyl fragment, provides a metabolic soft-spot shielding effect at the 5-position that the non-fluorinated comparator 2-methylbenzyl chloride cannot offer. This property is particularly valuable in the development of crop protection agents where field half-life is a key performance indicator [3].

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